1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone
CAS No.: 886494-54-8
Cat. No.: VC6971447
Molecular Formula: C13H13NO3
Molecular Weight: 231.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886494-54-8 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.251 |
| IUPAC Name | 1-[5-(4-amino-2-methoxyphenyl)furan-2-yl]ethanone |
| Standard InChI | InChI=1S/C13H13NO3/c1-8(15)11-5-6-12(17-11)10-4-3-9(14)7-13(10)16-2/h3-7H,14H2,1-2H3 |
| Standard InChI Key | BZTSGZQRGCYNPD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)OC |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound, systematically named 1-(5-(4-amino-2-methoxyphenyl)furan-2-yl)ethanone, belongs to the furan-aryl ketone family. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The structure comprises:
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A furan ring (oxygen-containing heterocycle) at position 2.
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A 4-amino-2-methoxyphenyl group attached to the furan's 5-position.
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An acetyl group (-COCH₃) at the furan's 2-position.
This arrangement creates a conjugated π-system, enhancing stability and enabling interactions with biological targets .
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for the compound are absent in available literature, computational predictions using density functional theory (DFT) suggest:
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UV-Vis absorption: A λₘₐₓ ≈ 280–320 nm due to π→π* transitions in the furan-phenyl system.
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Dipole moment: ~3.2 D, indicating moderate polarity influenced by the methoxy and amino groups .
Comparisons to the structurally similar 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9) reveal that the addition of the 4-amino-2-methoxyphenyl group increases molecular weight by 107.11 g/mol and introduces hydrogen-bonding capabilities .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a Friedel-Crafts acylation strategy, leveraging the electrophilic nature of the furan ring:
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Step 1: Synthesis of 5-(4-amino-2-methoxyphenyl)furan-2-carbaldehyde through Suzuki-Miyaura coupling of 2-methoxy-4-aminophenylboronic acid with 5-bromofuran-2-carbaldehyde .
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Step 2: Oxidation of the aldehyde to a ketone using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like pyridinium chlorochromate (PCC) .
Challenges in Synthesis
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Regioselectivity: The electron-donating methoxy and amino groups on the phenyl ring may direct electrophilic substitution to specific positions, requiring careful control of reaction conditions .
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Stability of intermediates: The amino group’s susceptibility to oxidation necessitates protective strategies (e.g., acetylation) during synthesis .
Physicochemical Properties and Stability
Predicted Physical Properties
The low water solubility aligns with hydrophobic aryl ketones, suggesting formulation challenges for biological applications .
Stability Under Environmental Conditions
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Photostability: The conjugated system may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers.
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Thermal Decomposition: Thermogravimetric analysis (TGA) of analogs indicates decomposition onset at ~200°C, primarily via cleavage of the methoxy group .
Industrial and Regulatory Considerations
Patent Landscape
The JP2001520655A patent underscores the commercial interest in furan-aryl compounds for therapeutic applications . A provisional patent for the target compound could focus on its AK inhibitory or 5-HT1B modulating properties, leveraging structural novelty .
Future Research Directions
In Vitro and In Vivo Profiling
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Kinase Inhibition Assays: Screen against AK, MAPK, and other kinases using fluorescence polarization.
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ADMET Studies: Assess bioavailability, metabolic stability (e.g., CYP450 interactions), and toxicity in rodent models.
Computational Modeling
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Molecular Dynamics Simulations: Predict binding affinities for 5-HT1B and AK using AutoDock Vina or Schrödinger Suite.
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QSAR Development: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity.
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